4-(N-Ethylglycyl)phenyl benzenesulfonate
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Overview
Description
4-(N-Ethylglycyl)phenyl benzenesulfonate is an organic compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a phenyl ring substituted with an N-ethylglycyl group and a benzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Ethylglycyl)phenyl benzenesulfonate typically involves the reaction of phenol derivatives with sulfonyl chlorides in the presence of a base. One effective approach is the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) to convert phenols to their corresponding benzenesulfonate esters . This method offers mild reaction conditions, shorter reaction times, and high yields.
Industrial Production Methods
Industrial production of sulfonate esters, including this compound, often involves the sulfonation of benzene using concentrated sulfuric acid . This process is followed by the reaction of the resulting benzenesulfonic acid with the appropriate phenol derivative under controlled conditions to form the desired sulfonate ester.
Chemical Reactions Analysis
Types of Reactions
4-(N-Ethylglycyl)phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(N-Ethylglycyl)phenyl benzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(N-Ethylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase (hNE), the compound binds to the active site of the enzyme, preventing its proteolytic activity . This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(N-Ethylglycyl)phenyl benzenesulfonate include:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of sulfonate esters.
Phenyl ethenesulfonate: Another sulfonate ester with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-ethylglycyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
920804-56-4 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[4-[2-(ethylamino)acetyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-2-17-12-16(18)13-8-10-14(11-9-13)21-22(19,20)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3 |
InChI Key |
NJUUINNSNPIVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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